4-Pentanoic acid, 2-propyl-, (S)-
CAS No.: 117039-65-3
Cat. No.: VC17042252
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117039-65-3 |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.20 g/mol |
IUPAC Name | (2S)-2-propylpent-4-enoic acid |
Standard InChI | InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
Standard InChI Key | UMYDNZXEHYSVFY-SSDOTTSWSA-N |
Isomeric SMILES | CCC[C@@H](CC=C)C(=O)O |
Canonical SMILES | CCCC(CC=C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular structure of (S)-2-propylpent-4-enoic acid is defined by its pentanoic acid skeleton substituted with a propyl group at the second carbon and a double bond between the fourth and fifth carbons. The chiral center at carbon 2 adopts an S configuration, as evidenced by its IUPAC name (2S)-2-propylpent-4-enoic acid . The compound’s stereochemistry is critical to its biological activity, as enantiomeric forms often exhibit divergent metabolic fates and toxicological profiles.
The SMILES notation CCC[C@@H](CC=C)C(=O)O
explicitly denotes the (S)-configuration via the @@H
descriptor, while the canonical SMILES C=CCC(C(O)=O)CCC
represents the racemic form . The three-dimensional conformation, accessible via PubChem’s interactive 3D model, reveals a bent geometry due to the double bond, which influences its interaction with enzymatic active sites .
Table 1: Key Physicochemical Properties
Biosynthesis and Metabolic Pathways
Origin as a Valproic Acid Metabolite
(S)-2-Propylpent-4-enoic acid is a primary metabolite of valproic acid, generated via cytochrome P450-mediated ω-oxidation followed by β-oxidation . Valproic acid, a branched-chain fatty acid, undergoes desaturation at the 4-position to form 4-ene VPA, which exists as a racemic mixture in vivo. The (S)-enantiomer is preferentially metabolized due to stereoselective enzymatic processing .
Phase II Metabolism and Toxicity
β-Oxidation of (S)-2-propylpent-4-enoic acid yields reactive intermediates such as (E)-2-propyl-2,4-pentadienoic acid, a hepatotoxic metabolite implicated in mitochondrial glutathione depletion and oxidative stress . In contrast, α-fluorination of the compound blocks β-oxidation, diverting metabolism toward glutamine conjugation and reducing hepatotoxicity . This metabolic dichotomy underscores the role of structural modifications in modulating toxicity.
Table 2: Comparative Metabolic Outcomes of 4-ene VPA and α-Fluoro-4-ene VPA
Parameter | 4-ene VPA | α-Fluoro-4-ene VPA |
---|---|---|
Major Phase II Metabolite | Glucuronide conjugates | L-Glutamine conjugate |
Hepatotoxicity | High (due to β-oxidation) | Low (β-oxidation blocked) |
Enterohepatic Circulation | Observed (secondary serum peak) | Absent |
Toxicological Profile
Hepatotoxicity
Studies in Sprague-Dawley rats demonstrate that (S)-2-propylpent-4-enoic acid induces dose-dependent hepatotoxicity, with liver concentrations reaching 0.96 ± 0.11 μmol/g within 1 hour post-administration . Mitochondrial dysfunction, characterized by glutathione depletion and reactive oxygen species (ROS) accumulation, is a hallmark of its toxicity .
Neuroteratogenicity
In vitro assays using mouse embryos reveal that 4-ene VPA reduces forebrain size and causes neural tube deformities at concentrations as low as 0.5 mM . These effects are attributed to the compound’s interference with histone deacetylases (HDACs), a mechanism shared with valproic acid but exacerbated by its reactive metabolites .
Pharmacokinetics and Protein Binding
Serum Pharmacokinetics
Following intraperitoneal administration in rats, (S)-2-propylpent-4-enoic acid exhibits biphasic serum concentration-time profiles, with a secondary peak at ~300 minutes due to enterohepatic recirculation of glucuronidated metabolites . The free serum fraction remains parallel to that of its α-fluorinated analogue, suggesting comparable distribution kinetics .
Protein Binding
Ultrafiltration studies indicate moderate serum protein binding (~75%), with no significant differences between the (S)-enantiomer and its racemic form . This binding capacity influences its tissue distribution and half-life.
Analytical Methods for Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
The bis-trimethylsilyl (bis-TMS) derivative of 4-ene VPA has been analyzed using DB-1 capillary columns (60 m × 0.32 mm × 0.25 μm) with helium carrier gas, achieving a retention index of 1386 . This method enables quantification in biological matrices with detection limits <1 μM .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection at 210 nm is employed for resolving enantiomers using chiral stationary phases, facilitating pharmacokinetic studies .
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